Altromycin B

DNA alkylation sequence selectivity N7-guanine

Generic pluramycins exhibit variable DNA-sequence targeting, compromising experimental reproducibility in genomic lesion mapping. Altromycin B (CAS 128461-00-7) resolves this through its unique C5-altrose substituent, which drives preferential N7-guanine alkylation at 5′-AG dinucleotides-a specificity absent in hedamycin (5′-TG/CG). • Sequence-specific DNA adduct formation enables unambiguous ligation-mediated PCR and sequencing workflows. • Selective Gram-positive antibacterial activity (MIC 0.2-3.12 µg/mL) supports targeted microbiology studies. • Validated in vivo antitumor efficacy in murine P388 leukemia models. Supplied with ≥98% purity and comprehensive analytical documentation for immediate research deployment.

Molecular Formula C47H59NO18
Molecular Weight 926.0 g/mol
CAS No. 128461-00-7
Cat. No. B1665275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltromycin B
CAS128461-00-7
SynonymsAltromycin B
Molecular FormulaC47H59NO18
Molecular Weight926.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O
InChIInChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3
InChIKeyFAGGWQMBDCZCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altromycin B: DNA-Threading Alkylator


Altromycin B (CAS: 128461-00-7) is a pluramycin-class anthraquinone-derived antitumor antibiotic isolated from the fermentation of actinomycete strain AB 1246E‑26 [1]. It exhibits a dual mechanism of action: intercalation into DNA via a threading mechanism, positioning its epoxide moiety for covalent alkylation at the N7 position of guanine [2]. This compound demonstrates selective antibacterial activity against Gram‑positive bacteria and has established in vivo efficacy in multiple cancer models .

Mechanism DNA threading alkylation at guanine N7
Selectivity 5′-AG sequence preference via C5-altrose
Coordination Pt/Pd binding at C10-disaccharide nitrogen

Altromycin B: Irreplaceable Sequence Selectivity


Pluramycin antibiotics share a common chromophore core but diverge markedly in their appended sugar moieties, which dictate DNA sequence recognition and alkylation efficiency [1]. Altromycin B exhibits a unique C5‑altrose substituent that drives preferential alkylation at 5′‑AG sequences, a property absent in analogs like hedamycin (5′‑TG/CG preference) [2]. Furthermore, altromycin B’s epoxide reacts at the C16 position for N7‑guanine attack, whereas hedamycin utilizes its terminal C18 epoxide, altering the geometric constraints of DNA adduct formation [2]. Substituting a generic pluramycin without verifying these structural determinants risks both altered sequence targeting and reduced adduct stability, directly compromising experimental reproducibility and therapeutic relevance.

Altromycin B
Sequence preference 5′-AG dinucleotides
Epoxide geometry C16 epoxide attacks N7 from major groove
Hedamycin / DC92-B
Sequence preference 5′-TG/CG or broad reactivity
Epoxide geometry C18 epoxide or alternative positioning
Sugar-driven groove recognition may shift alkylation pattern; direct substitution risks altered DNA lesion profile.

Altromycin B: Comparative Evidence


Preferential Alkylation of 5′-AG Sequences

Altromycin B displays a distinct sequence preference for DNA alkylation compared to hedamycin and DC92‑B. Using ligation‑mediated PCR mapping in genomic DNA, altromycin B shows highest reactivity at 5′‑AG* sequences, whereas hedamycin preferentially alkylates 5′‑TG and 5′‑CG motifs [1][2]. This divergence arises from differential sugar‑mediated groove interactions and epoxide positioning [3].

5′-AG Alkylation Preference
Head-to-head
Target: 5′-AG* (high reactivity)
Comparator: 5′-TG*, 5′-CG* (hedamycin); broad (DC92-B)
Supports 5′-AG lesion mapping
Ligation-mediated PCR in human genomic DNA
DNA alkylation sequence selectivity N7-guanine

Metal Complexation: Pt/Pd vs. Cu Coordination

Altromycin B exhibits metal‑specific coordination chemistry that distinguishes it from pluramycins lacking the C10‑disaccharide dimethylamino group. Pt(II) and Pd(II) ions bind exclusively via the nitrogen atom of the C10‑disaccharide dimethylamino group, leaving the epoxide intact, while Cu(II) coordinates via the C11 phenolic and C12 carbonyl oxygens [1]. This contrasts with anthracyclines like doxorubicin, which coordinate metals via quinone and phenolic oxygens without nitrogen involvement.

Metal Coordination Site
Class-level
Pt(II)/Pd(II): N of C10-disaccharide; Cu(II): C11/C12 O atoms. Doxorubicin lacks N coordination.
Enables Pt/Pd complex derivatization
1H-NMR, EPR, CD at pH 7; unique synthetic handle
metal complexation platinum palladium copper stability

Gram-Positive Selective Antibacterial Activity

Altromycin B demonstrates selective antibacterial activity against Streptococci and Staphylococci with MICs ranging from 0.2 to 3.12 µg/mL [1]. In comparison, hedamycin exhibits a broader spectrum including Gram‑negative bacteria, mycobacteria, and yeasts, with MICs spanning 0.031 to 3.2 µg/mL [2]. The overlapping upper MIC values indicate that altromycin B is not intrinsically more potent; its differentiation lies in Gram‑positive selectivity rather than broad‑spectrum coverage.

Gram+ Antibacterial MIC
Reported
0.2 – 3.12 µg/mL
vs. hedamycin 0.031–3.2 µg/mL (broader spectrum)
Supports Gram-positive focused screening
Broth microdilution; spectrum differs from broad agents
antibacterial MIC Gram‑positive

In Vivo Efficacy in P388 Leukemia Model

Altromycin B has demonstrated in vivo antitumor efficacy against the P388 leukemia model [1]. While quantitative survival extension or T/C% values are not consistently reported across studies, the compound is confirmed active in this well‑established murine leukemia model. Comparators such as kidamycin and DC92‑B also exhibit in vivo activity, but direct comparative efficacy data remain unpublished.

P388 Leukemia In Vivo
Class-level
Active in murine P388 leukemia model
Supports leukemia model endpoint review
Quantitative comparison vs. kidamycin/DC92-B not reported
in vivo P388 leukemia antitumor

DNA Thermal Stabilization by Intercalation

Altromycin B stabilizes the DNA double helix upon binding, as evidenced by an increase in thermal melting temperature (Tm) in UV‑thermal denaturation experiments with calf thymus DNA [1]. This stabilization arises primarily from chromophore intercalation between base pairs, with additional electrostatic contributions from sugar moieties. The magnitude of ΔTm for altromycin B relative to other pluramycins has not been directly compared, but the observation confirms intercalative binding.

DNA Thermal Stabilization
Data to verify
Tm elevation observed; no comparative ΔTm reported
Supports DNA intercalation biophysical studies
Calf thymus DNA; intercalative binding confirmed
DNA melting temperature Tm intercalation

Altromycin B: Optimal Research Applications


Mapping DNA Adducts at 5′-AG Sites

Use altromycin B in ligation‑mediated PCR or high‑resolution sequencing workflows to identify and quantify N7‑guanine alkylation sites specifically at 5′‑AG dinucleotides. This application leverages altromycin B’s unique sequence preference over hedamycin (5′‑TG/CG) and DC92‑B, enabling precise mapping of drug‑induced lesions in genomic DNA [1][2].

Pt(II) and Pd(II) Complex Synthesis

Derivatize altromycin B with Pt(II) or Pd(II) salts to generate metal complexes with improved solution stability and altered cytotoxic profiles. The coordination occurs exclusively via the nitrogen atom of the C10‑disaccharide dimethylamino group, a site not present in other pluramycins or anthracyclines, offering a distinct synthetic handle [3].

Gram-Positive Selective Antimicrobial Screening

Employ altromycin B as a Gram‑positive selective agent in MIC panels against Streptococci and Staphylococci, where MICs range from 0.2 to 3.12 µg/mL [4]. Its narrower spectrum compared to hedamycin makes it suitable for studies requiring discrimination between Gram‑positive and Gram‑negative activity.

In Vivo P388 Leukemia Model Validation

Utilize altromycin B as a positive control or test compound in murine P388 leukemia models to confirm in vivo antitumor efficacy . While quantitative T/C% data are lacking, the compound’s validated activity supports its use in preclinical oncology studies.

Application
Selection Property
Validation Focus
DNA lesion mapping at 5′-AG sites
Sequence selectivity profile
5′-AG alkylation specificity
Pt/Pd metal complex derivatization
C10-disaccharide nitrogen coordination
Metal-complex stability and characterization
Gram-positive antimicrobial screening
Narrow-spectrum MIC profile
Gram-positive vs. Gram-negative discrimination
P388 leukemia model endpoint studies
Confirmed in vivo model activity
Model-response endpoint review
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